8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride
CAS No.: 933034-89-0
Cat. No.: VC2709383
Molecular Formula: C6H4BrCl2N3
Molecular Weight: 268.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933034-89-0 |
|---|---|
| Molecular Formula | C6H4BrCl2N3 |
| Molecular Weight | 268.92 g/mol |
| IUPAC Name | 8-bromo-6-chloroimidazo[1,2-b]pyridazine;hydrochloride |
| Standard InChI | InChI=1S/C6H3BrClN3.ClH/c7-4-3-5(8)10-11-2-1-9-6(4)11;/h1-3H;1H |
| Standard InChI Key | KVJJRUBYJAUYIT-UHFFFAOYSA-N |
| SMILES | C1=CN2C(=N1)C(=CC(=N2)Cl)Br.Cl |
| Canonical SMILES | C1=CN2C(=N1)C(=CC(=N2)Cl)Br.Cl |
Introduction
Chemical Identity and Structure
Molecular Characteristics
8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride belongs to the class of fused heterocyclic compounds containing a pyridazine ring fused with an imidazole moiety. The compound's structure is characterized by the presence of bromine at position 8 and chlorine at position 6, with the compound existing as a hydrochloride salt to enhance solubility and stability.
The molecular formula is C7H4BrClN3·HCl, with a molecular weight of approximately 294.44 g/mol (base structure plus hydrochloride). The core imidazo[1,2-b]pyridazine scaffold represents an important heterocyclic system in medicinal chemistry, providing rigidity and specific spatial arrangements of functional groups that can interact with biological targets.
Structural Significance
The structural features of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride contribute significantly to its chemical behavior and biological activity. The fused bicyclic system creates a planar molecule with distinct regions for potential interactions with biomolecules:
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The imidazole portion provides basic nitrogen atoms capable of forming hydrogen bonds with target proteins
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The pyridazine ring contributes additional nitrogen atoms for potential interactions
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The halogen substituents (bromine and chlorine) introduce sites for halogen bonding and influence the electronic distribution within the molecule
This combination of structural elements makes the compound particularly interesting for medicinal chemistry applications, as the rigid scaffold can serve as a pharmacophore for developing novel bioactive compounds.
Physical and Chemical Properties
Physicochemical Characteristics
Based on its structure, 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride exhibits several key physicochemical properties that influence its behavior in biological systems and chemical reactions:
| Property | Characteristic | Implications |
|---|---|---|
| Solubility | Enhanced water solubility (as HCl salt) | Improved bioavailability; easier handling in biological assays |
| Lipophilicity | Moderate to high (due to halogens) | Potential for membrane permeability; blood-brain barrier penetration |
| Chemical stability | Generally stable at room temperature | Suitable for long-term storage under appropriate conditions |
| Acid-base properties | Weakly basic (imidazole nitrogen) | Forms stable salts; pH-dependent solubility profile |
| Electrophilicity | Moderate at halogenated positions | Susceptibility to nucleophilic substitution reactions |
Stability Considerations
The stability of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride under various conditions is an important consideration for its handling, storage, and application in research settings. The compound would typically be stable under normal laboratory conditions but may be sensitive to:
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Strong bases, which could promote dehalogenation reactions
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Strong nucleophiles, which might attack the halogenated positions
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Photolytic conditions, which could affect the C-halogen bonds
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Extreme pH conditions, which might lead to decomposition or rearrangement
The hydrochloride salt form typically improves the compound's stability for storage compared to the free base, particularly in terms of resistance to oxidation and hydrolysis.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride typically involves a multi-step process. Based on general synthetic approaches for similar heterocyclic compounds, several potential routes can be employed:
| Synthetic Approach | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Cyclization | 1. Start with substituted pyridazine 2. Form imidazole ring through cyclization 3. Selective halogenation 4. Salt formation | High regioselectivity; Scalable | Multiple steps; Requires careful optimization |
| Direct Halogenation | 1. Start with imidazo[1,2-b]pyridazine scaffold 2. Regioselective bromination 3. Regioselective chlorination 4. Salt formation | Fewer steps; Direct access to target | Challenging regiocontrol; Potential for mixed products |
| Building Block Approach | 1. Utilize pre-functionalized building blocks 2. Construct heterocyclic system 3. Final functionalization 4. Salt formation | Higher purity; Modular approach | May require specialized reagents; Complex setup |
Reaction Conditions
The successful synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride depends on careful control of reaction parameters:
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Temperature: Typically maintained between -10°C to room temperature for halogenation steps to ensure selectivity
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Solvent selection: Polar aprotic solvents (DMF, acetonitrile) often preferred for cyclization reactions
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Catalysts: Lewis acids may be employed to activate specific positions for halogenation
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Reaction time: Carefully monitored to prevent over-halogenation or side reactions
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Purification techniques: Column chromatography or recrystallization to ensure high purity
Biological Activities and Mechanisms
Antimicrobial Properties
Research indicates that 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride exhibits notable antimicrobial activity against various bacterial strains. The antimicrobial properties of this compound are attributed to several potential mechanisms:
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Inhibition of bacterial enzymes involved in cell wall synthesis
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Interference with bacterial DNA replication processes
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Disruption of bacterial membrane integrity
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Inhibition of protein synthesis pathways
Preliminary studies suggest efficacy against a range of bacterial pathogens, making this compound a potential candidate for further development as an antimicrobial agent.
Anticancer Activity
8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride has shown promising anticancer activity in preliminary investigations. The compound's anticancer properties may operate through several potential mechanisms:
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Inhibition of specific kinases involved in cancer cell proliferation
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Induction of apoptosis in cancer cells
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Interference with cancer cell signaling pathways
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Potential antiangiogenic properties limiting tumor vascularization
These anticancer properties warrant further investigation to elucidate the precise mechanisms and identify specific cancer types most susceptible to this compound.
Structure-Activity Relationships
The biological activity of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride is significantly influenced by its structural features. Understanding these structure-activity relationships (SAR) is crucial for optimizing derivatives with enhanced biological profiles:
| Structural Feature | Impact on Activity | Optimization Potential |
|---|---|---|
| Bromine at position 8 | Influences lipophilicity and target binding | Substitution with other halogens or groups may alter potency |
| Chlorine at position 6 | Affects electronic distribution and binding orientation | Modification may change selectivity profiles |
| Imidazo[1,2-b]pyridazine scaffold | Provides core pharmacophore and rigidity | Conservative modifications may preserve activity while improving properties |
| Hydrochloride salt form | Enhances solubility and bioavailability | Alternative salt forms may optimize pharmacokinetic properties |
Research Applications and Development
Medicinal Chemistry Applications
8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride serves multiple functions in medicinal chemistry research:
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As a building block for the synthesis of more complex bioactive molecules with tailored properties
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As a lead compound for structure optimization in drug discovery programs
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As a tool compound for investigating biological mechanisms and target validation
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As a reference standard for analytical method development
The compound's distinct structure makes it particularly valuable for these applications, as it provides a well-defined starting point for further chemical modifications.
| Therapeutic Area | Potential Applications | Research Focus |
|---|---|---|
| Infectious Diseases | Novel antibacterial agents; Antifungal therapy | Optimizing antimicrobial spectrum and potency |
| Oncology | Targeted anticancer therapeutics; Adjuvant therapy | Enhancing selectivity for cancer cells; Reducing side effects |
| Inflammation | Anti-inflammatory agents | Modulating specific inflammatory pathways |
| Neurology | CNS-active compounds | Blood-brain barrier penetration; Receptor selectivity |
Compound Optimization Strategies
To develop more potent or selective derivatives of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride, several optimization strategies can be employed:
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Substitution of the halogen atoms with other functional groups to modify electronic and steric properties
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Introduction of additional substituents at other positions of the heterocyclic rings
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Exploration of bioisosteric replacements for portions of the molecule
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Investigation of alternative salt forms or formulations to improve pharmacokinetic properties
These approaches can lead to the development of a library of analogues with diverse biological profiles, facilitating the identification of candidates with optimal activities for specific applications.
Analytical Characterization
Spectroscopic Properties
The characterization of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride typically involves various analytical techniques, each providing specific information about the compound's structure and purity:
| Analytical Technique | Expected Characteristics | Analytical Value |
|---|---|---|
| 1H NMR Spectroscopy | Characteristic signals for aromatic protons; Splitting patterns reflecting ring system | Structure confirmation; Purity assessment |
| 13C NMR Spectroscopy | Carbon signals showing effects of halogen substituents | Carbon framework verification |
| Mass Spectrometry | Molecular ion peak; Characteristic isotope pattern for Br and Cl | Molecular weight confirmation; Fragmentation analysis |
| IR Spectroscopy | Characteristic vibrations for C=N, C-halogen bonds | Functional group verification |
| UV-Vis Spectroscopy | Absorption maxima related to conjugated system | Purity monitoring; Structural insights |
Chromatographic Analysis
Chromatographic techniques play a crucial role in the purification and analysis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride:
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High-Performance Liquid Chromatography (HPLC) provides information on compound purity and can be used for quantitative analysis
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Thin-Layer Chromatography (TLC) offers a rapid method for reaction monitoring and purity assessment
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Gas Chromatography (GC) may be applicable for volatile derivatives or degradation products
These techniques, particularly when coupled with mass spectrometry or other detection methods, provide powerful tools for ensuring the identity and purity of the compound for research applications.
X-ray Crystallography
When suitable crystals can be obtained, X-ray crystallography provides definitive information about the three-dimensional structure of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine hydrochloride:
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Precise bond lengths and angles within the heterocyclic system
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Confirmation of the positions of bromine and chlorine substituents
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Insights into the crystal packing and intermolecular interactions
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Information about potential hydrogen bonding networks involving the hydrochloride salt
This structural information is invaluable for understanding the compound's potential interactions with biological targets and for informing structure-based drug design efforts.
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